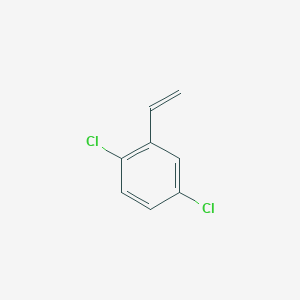

2,5-Dichlorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZREOTRMMCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-93-9 | |

| Record name | Benzene, 1,4-dichloro-2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60149984 | |

| Record name | 2,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-84-8 | |

| Record name | 1,4-Dichloro-2-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXD22MI5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Styrenes in Chemical Science

Halogenated compounds are fundamental to modern organic synthesis and materials science. rsc.org The introduction of halogen atoms into organic molecules is a frequently used strategy, as they can serve as valuable leaving groups in reactions or as property-defining elements in the final product. rsc.org In the context of styrenes, halogenation is particularly significant. The vinyl group allows these compounds to act as monomers for polymerization, while the attached halogens modify the properties of the resulting polymers. ontosight.aisolubilityofthings.com

The inclusion of chlorine atoms, as in dichlorostyrenes, can enhance properties such as flame retardancy, thermal stability, and chemical resistance in the corresponding polymers. google.com Furthermore, halogenation is an effective method for optimizing the energy levels of π-conjugated materials, making halogenated polymers useful in applications like organic semiconductors and high-efficiency solar cells. Consequently, halogenated styrenes are crucial building blocks for creating specialized polymers and are key intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. ontosight.airsc.org

Scope and Objectives of Academic Inquiry into 2,5 Dichlorostyrene

The academic investigation of 2,5-dichlorostyrene is driven by several key objectives, ranging from optimizing its production to understanding its fundamental chemical nature.

Another significant area of inquiry is the characterization of poly(this compound). The objective here is to thoroughly understand its physical and chemical properties to assess its suitability for various applications. acs.org This includes detailed analysis of its mechanical strength and dielectric properties, which are critical for its use in plastics and electronic components. dtic.milresearchgate.net

Finally, fundamental academic studies have sought to understand the molecule's intrinsic properties. This includes computational chemistry research, such as the use of molecular orbital calculations to investigate the long-range coupling constants between protons in the molecule's structure, providing deeper insight into its electronic and conformational characteristics. cdnsciencepub.com

Polymerization and Copolymerization of 2,5 Dichlorostyrene

Homopolymerization Studies of 2,5-Dichlorostyrene

Homopolymerization of this compound involves the reaction of monomer molecules with each other to form a polymer chain. This process has been investigated using both conventional free-radical methods and more advanced controlled polymerization techniques.

Conventional free-radical polymerization is a common method for synthesizing polymers from vinyl monomers. This process typically involves three main stages: initiation, propagation, and termination. Initiation is achieved by the decomposition of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with a this compound monomer to initiate the polymer chain.

The propagation step involves the sequential addition of monomer units to the growing polymer radical. The reaction proceeds in a head-to-tail fashion, leading to the formation of a long polymer chain. Termination of the growing polymer chains can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains.

Studies on the free-radical copolymerization of this compound with methyl acrylate (B77674) provide insights into its homopolymerization behavior. In these studies, polymerization is typically carried out in sealed tubes at elevated temperatures (e.g., 70°C) in the presence of an initiator like benzoyl peroxide. The conversion is generally kept low (under 5%) to ensure that the monomer feed composition remains relatively constant throughout the reaction. The resulting poly(this compound) is then purified by precipitation in a non-solvent, such as methanol, to remove any unreacted monomer and initiator residues.

Living/controlled radical polymerization (L/CRP) techniques offer precise control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.comscispace.com These methods are characterized by a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions. warwick.ac.uk While specific studies on the homopolymerization of this compound using these techniques are not extensively documented in the provided search results, the general applicability of these methods to styrene (B11656) derivatives suggests their potential for the controlled synthesis of poly(this compound).

Two prominent L/CRP techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile L/CRP method that employs a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.comcmu.edu The process is initiated by an alkyl halide, and the equilibrium between the active radical and the dormant halide-capped species allows for controlled chain growth. cmu.edu This technique has been successfully applied to a wide range of styrene derivatives, suggesting its feasibility for the controlled polymerization of this compound to produce polymers with predictable molecular weights and low polydispersity. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful L/CRP technique that utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. fluorine1.ru The RAFT agent reversibly reacts with the growing polymer radicals, establishing a dynamic equilibrium that allows for controlled chain growth. scispace.comfluorine1.ru This method is known for its tolerance to a wide variety of functional groups and reaction conditions, making it a suitable candidate for the controlled homopolymerization of this compound. fluorine1.ru

Copolymerization with Diverse Monomers

Copolymerization is the process of polymerizing two or more different types of monomers. The incorporation of this compound into copolymers can significantly modify the properties of the resulting material, such as its thermal stability, refractive index, and flame retardancy.

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by the monomer reactivity ratios (r1 and r2). These ratios represent the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the rate at which it adds a molecule of the comonomer.

In the case of the copolymerization of this compound (M1) with methyl acrylate (M2), the reactivity ratios have been experimentally determined. The values were found to be r1 = 4 and r2 = 0.15. These values indicate that a growing polymer chain ending in a this compound radical is four times more likely to add another this compound monomer than a methyl acrylate monomer. Conversely, a growing chain ending in a methyl acrylate radical is more likely to add a this compound monomer than another methyl acrylate monomer. This suggests that the copolymer will be enriched in this compound units compared to the monomer feed composition.

Interactive Data Table: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Acrylate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

| This compound | Methyl Acrylate | 4 | 0.15 |

Alternating copolymerization is a specific type of copolymerization where the two monomer units are incorporated into the polymer chain in a regular alternating sequence. This phenomenon typically occurs when the two comonomers have significantly different electronic properties, i.e., one is electron-donating and the other is electron-withdrawing. The product of the reactivity ratios (r1r2) for such systems is close to zero.

While specific examples of alternating copolymerization of this compound are not detailed in the provided search results, the electronic nature of this compound, with its electron-withdrawing chlorine atoms, makes it a potential candidate for alternating copolymerization with electron-donating monomers. For instance, copolymerization with monomers such as N-vinylcarbazole or p-methoxystyrene could potentially lead to copolymers with a high degree of alternation. The formation of a charge-transfer complex between the electron-rich and electron-poor monomers is often a key factor in promoting alternating copolymerization.

Graft copolymers are branched polymers where the side chains are structurally different from the main chain. nih.gov The synthesis of graft copolymers involving this compound can be achieved through several methodologies, with the "grafting from" approach being a prominent example. researchgate.net

In the "grafting from" method, a polymer backbone is first functionalized with initiating sites. Subsequently, the monomer of the graft chain is polymerized from these sites. This technique has been successfully employed for the synthesis of graft copolymers from functionalized styrenes, such as p-chlorostyrene, which serves as a good model for the behavior of this compound. cmu.edu

A typical procedure involves the following steps:

Backbone Synthesis: A polyolefin backbone is synthesized through copolymerization of an olefin (e.g., propylene) with a monomer containing a latent initiating group.

Initiator Activation: The latent initiating groups on the polyolefin backbone are converted into active polymerization initiators.

Grafting Polymerization: The functionalized polyolefin is then used as a macroinitiator for the polymerization of the substituted styrene (e.g., this compound) via a living/controlled radical polymerization technique, such as nitroxide-mediated polymerization (NMP). cmu.edu

This approach allows for the synthesis of well-defined graft copolymers where the length and density of the poly(this compound) grafts can be controlled. cmu.edu The resulting graft copolymers combine the properties of the polyolefin backbone (e.g., flexibility) with those of the poly(this compound) grafts (e.g., high refractive index, flame retardancy).

Polymerization Kinetics and Thermodynamic Considerations

The polymerization of vinyl monomers like this compound is governed by fundamental thermodynamic and kinetic principles. The feasibility of polymerization is determined by the change in Gibbs Free Energy (ΔGₚ), which is a function of the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. For polymerization to be spontaneous, ΔGₚ must be negative.

A critical concept in this context is the ceiling temperature (T_c), which is the temperature at which the rate of polymerization equals the rate of depolymerization, and ΔGₚ is zero. Above this temperature, the polymerization is not thermodynamically favorable. While specific thermodynamic values for this compound are not extensively documented in readily available literature, the general principles for styrene derivatives suggest a similar thermodynamic profile, influenced by the steric and electronic effects of the two chlorine atoms on the phenyl ring. These substituents can influence the reactivity of the monomer and the stability of the resulting polymer, thereby affecting the polymerization kinetics and the final properties of the material.

Structure-Property Relationships in Poly(this compound) and its Copolymers

The physical and chemical properties of poly(this compound) and its copolymers are intrinsically linked to their molecular structure. The presence and position of the chlorine atoms on the styrene monomer unit introduce significant changes in chain packing, intermolecular forces, and chain mobility compared to unsubstituted polystyrene.

Glass Transition Temperature (T_g) Analysis and Prediction

The glass transition temperature (T_g) is a key characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This property is heavily influenced by factors such as chain stiffness, intermolecular forces, and steric hindrance. For poly(this compound), the bulky chlorine atoms on the phenyl ring restrict the rotational freedom of the polymer backbone, leading to a higher T_g compared to that of standard polystyrene (which is typically around 100 °C).

Quantitative structure-property relationship (QSPR) studies and experimental data provide insight into the T_g of this polymer. Different models and experimental measurements have reported slightly different values, highlighting the sensitivity of T_g to the specific molecular characteristics of the polymer sample.

| Data Type | Value (K) | Value (°C) | Source |

|---|---|---|---|

| Experimental | 395 | 122 | redalyc.org |

| Calculated | 416 | 143 | scribd.com |

For copolymers incorporating this compound, the final T_g can be predicted using various models, such as the Fox equation. These models typically relate the T_g of the copolymer to the weight fractions and the respective T_g values of the constituent homopolymers. The presence of this compound units would be expected to raise the T_g of the resulting copolymer due to its inherent chain stiffness.

Dielectric Constant (ε) Investigations

The dielectric constant (ε) is a measure of a material's ability to store electrical energy in an electric field. This property is crucial for applications in electronics, such as insulation and capacitor manufacturing. The dielectric constant of a polymer is influenced by the polarity of its constituent monomers.

The inclusion of two chlorine atoms in the this compound monomer introduces polar C-Cl bonds. This inherent polarity results in a polymer with a higher dielectric constant compared to non-polar polystyrene. Quantitative structure-permittivity relationship studies have been conducted to predict and understand the dielectric properties of various polymers, including poly(this compound).

| Property | Value | Source |

|---|---|---|

| Dielectric Constant (ε) | 2.61 | nsf.gov |

Thermal Stability and Degradation Pathways

The thermal stability of a polymer describes its resistance to decomposition at high temperatures. For poly(this compound), the degradation process is expected to be complex. Generally, polystyrenes can degrade through mechanisms such as chain scission, which breaks the polymer backbone, and depolymerization, which reverts the polymer to its monomer form.

The presence of chlorine atoms can alter these pathways. The C-Cl bonds may be susceptible to cleavage at elevated temperatures, potentially leading to the release of hydrogen chloride (HCl) and the formation of unsaturated structures within the polymer chain. This process can influence the subsequent degradation steps and the nature of the final decomposition products. While specific onset decomposition temperatures and detailed degradation pathways for poly(this compound) are not widely reported, its stability would be a critical factor for any high-temperature processing or application.

Molecular Weight and Distribution Characterization

The mechanical and bulk properties of poly(this compound) are highly dependent on its molecular weight and molecular weight distribution. Key parameters include the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the polydispersity index (PDI), which is the ratio of M_w to M_n.

These characteristics are typically determined using techniques such as gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC). This method separates polymer molecules based on their size in solution, allowing for the determination of the entire molecular weight distribution. While specific M_w, M_n, or PDI values for poly(this compound) would depend on the precise synthesis conditions (e.g., initiator type, monomer concentration, temperature), the characterization of these parameters is essential for quality control and for correlating the polymer's molecular architecture with its macroscopic performance.

Advanced Characterization and Analytical Methodologies for 2,5 Dichlorostyrene and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural elucidation of 2,5-dichlorostyrene, offering non-destructive and highly detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of this compound, the protons of the vinyl group and the aromatic ring appear as distinct signals. chemicalbook.com The vinyl protons typically present as a characteristic set of multiplets due to geminal, cis, and trans couplings. The aromatic protons exhibit splitting patterns determined by their positions on the dichlorinated benzene (B151609) ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the vinyl carbons and the substituted aromatic carbons. guidechem.com The specific chemical shifts are sensitive to the electronic effects of the chlorine substituents.

Table 1: Representative NMR Data for Dichlorostyrene (B3053091) Isomers

| Isomer | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

|---|---|---|---|

| 2,4-Dichlorostyrene (B1605465) | ¹H | 5.42 | d, J = 11.0 |

| ¹H | 5.74 | d, J = 17.0 | |

| ¹H | 7.02-7.08 | q | |

| ¹H | 7.22-7.24 | q | |

| ¹H | 7.39 | d, J = 2.0 | |

| ¹H | 7.50 | d, J = 8.0 |

This data for 2,4-dichlorostyrene is provided as a representative example of the types of signals observed for dichlorostyrene isomers. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of this compound and its polymers. psu.eduuni-siegen.de These methods are based on the interaction of electromagnetic radiation with molecular vibrations, providing complementary information. psu.edufaccts.de

The IR spectrum of this compound polymer shows characteristic absorption bands corresponding to specific molecular vibrations. nist.gov Key features include:

C-H stretching vibrations of the vinyl group and the aromatic ring.

C=C stretching vibrations from both the vinyl group and the aromatic ring.

C-Cl stretching vibrations , which are characteristic of the chlorinated benzene ring.

Out-of-plane bending (wagging) vibrations of the C-H bonds on the vinyl group and the aromatic ring.

Raman spectroscopy provides similar, yet distinct, vibrational information. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa (the rule of mutual exclusion). faccts.de Theoretical and experimental studies on related molecules like 2,6-dichlorostyrene (B1197034) have utilized both FT-IR and FT-Raman spectra to analyze molecular structure and vibrational dynamics. sigmaaldrich.comacs.org Similarly, quantum chemical studies on methyl 2,5-dichlorobenzoate (B1240473) have been performed to analyze its vibrational spectra, providing a model for understanding the spectra of this compound. nih.gov

Table 2: Key Vibrational Modes for Dichlorinated Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR & Raman |

| Vinyl C-H Stretch | 3090-3010 | IR & Raman |

| C=C Stretch (Aromatic) | 1600-1450 | IR & Raman |

| C=C Stretch (Vinyl) | ~1630 | IR & Raman |

| C-Cl Stretch | 800-600 | IR & Raman |

| C-H Out-of-Plane Bend | 990-890 | IR |

Note: These are general ranges and can vary based on the specific substitution pattern and molecular environment. americanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. chemguide.co.uklibretexts.org When coupled with Gas Chromatography (GC-MS), it provides separation and identification of components in a mixture. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 172 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic cluster of peaks. The primary peak (M⁺) contains two ³⁵Cl atoms. A peak at M+2 (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak, and a peak at M+4 (containing two ³⁷Cl atoms) will have an intensity of about 10% of the M⁺ peak.

The fragmentation of the molecular ion provides structural clues. libretexts.orgtutorchase.com Common fragmentation pathways for styrenic compounds involve the loss of the vinyl group or cleavage of the aromatic ring system. raco.cat For this compound, key fragment ions would include the loss of a chlorine atom or the entire vinyl group.

Table 3: GC-MS Data for this compound

| Property | Value |

|---|---|

| Molecular Ion (M⁺, 2x ³⁵Cl) | 172 m/z |

| Second Highest Peak (M+2) | 174 m/z |

| Third Highest Peak | 137 m/z |

Source: NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separations and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices, and for quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. phenomenex.com

The analysis of dichlorostyrene isomers is routinely performed using capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govkoreascience.kr The choice of column (e.g., DB-210, DB-5ms) and temperature programming allows for the effective separation of various isomers. koreascience.krepa.gov The retention time—the time it takes for a compound to pass through the column—is a characteristic identifier under specific chromatographic conditions. phenomenex.com GC-based methods have been developed for determining dichlorostyrene isomers in various samples, including workplace air and biological tissues. nih.govresearchgate.net

Table 4: Example GC Retention Times for Chlorinated Compounds on a DB-210 Column

| Compound | Retention Time (min) |

|---|---|

| 1,3-Dichlorobenzene | 6.7 |

| 1,4-Dichlorobenzene | 7.0 |

| 1,2-Dichlorobenzene (B45396) | 7.8 |

| 1,2,4-Trichlorobenzene | 20.0 |

This data illustrates typical retention behavior for related chlorinated compounds under specific GC conditions (65°C to 175°C at 4°C/min). epa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. wikipedia.org While GC is often preferred for volatile styrenes, HPLC is also a viable and powerful method, particularly for less volatile derivatives, polymers, or when analyzing complex matrices. akjournals.comrsc.org

A reverse-phase (RP) HPLC method has been specifically described for the analysis of this compound. sielc.com This method utilizes a C18-based column (like Newcrom R1) with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comsielc.com HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Table 5: HPLC Method Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Application | Analytical separation, impurity isolation |

Source: SIELC Technologies. sielc.com

Table 6: Compound and PubChem CID Reference

| Compound Name | PubChem CID |

|---|---|

| This compound | 14294 |

| 2,4-Dichlorostyrene | 16468 |

| 2,6-Dichlorostyrene | 28469 |

| Styrene (B11656) | 7501 |

| Butadiene | 7845 |

| Methyl 2,5-dichlorobenzoate | 79048 |

| 1,2-Dichlorobenzene | 7239 |

| 1,3-Dichlorobenzene | 7240 |

| 1,4-Dichlorobenzene | 4685 |

| 1,2,4-Trichlorobenzene | 8450 |

| Acetonitrile | 6342 |

| Water | 962 |

| Phosphoric acid | 1004 |

| Formic acid | 284 |

| Toluene | 1140 |

| Carbon | 5462310 |

| Chlorine | 31267 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. intertek.com The process separates dissolved polymer molecules based on their hydrodynamic radius in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz The system is calibrated using polymer standards with known molecular weights, often polystyrene standards, to correlate retention time with molecular weight. lcms.cznsf.gov

For poly(this compound), GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. lcms.cz This information is vital for predicting the polymer's physical and mechanical properties. The analysis is typically carried out by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a series of columns packed with a porous gel. iitb.ac.inwindows.net Detectors like refractive index (RI) or ultraviolet (UV) detectors are used to monitor the eluting polymer. intertek.com

Research on copolymers of dichlorostyrenes demonstrates the utility of GPC in characterizing their molecular weights. For instance, copolymers of 2,6-dichlorostyrene have been analyzed to determine their Mw and Mn values, which fall into the tens of thousands g/mol range. researchgate.netresearchgate.net

Below is a representative data table for the characterization of a poly(this compound) sample using GPC.

| Parameter | Value | Description |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | 85,000 g/mol | The statistical average molecular weight where molecules with greater mass contribute more to the average. |

| Number-Average Molecular Weight (Mn) | 41,000 g/mol | The statistical average molecular weight where each molecule contributes equally to the average. |

| Polydispersity Index (PDI) | 2.07 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of polymeric materials. scirp.orgscirp.org For poly(this compound) and its related copolymers, TGA is used to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur. google.com

The analysis involves heating a small sample on a precision balance at a constant rate. scirp.org In studies involving fire-resistant foams, copolymers containing this compound were analyzed by TGA at a heating rate of 10°C per minute. google.com The results indicated significant thermal stability, a key property for such applications. google.com The thermal decomposition of chlorinated polymers often involves the release of hydrogen chloride, followed by the degradation of the polymer backbone. govinfo.govmarquette.edu

Key findings from TGA on polymers containing this compound are summarized below.

| Weight Loss | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 5% | 295 | google.com |

| 10% | 315 | google.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a premier technique for studying the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net The most important thermal transition for amorphous polymers like poly(this compound) is the glass transition temperature (Tg). scielo.br The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. scribd.com

The Tg is influenced by the polymer's chemical structure, molecular weight, and intermolecular forces. scribd.com For substituted polystyrenes, the nature and position of the substituent on the benzene ring significantly affect the Tg. Research compiling experimental data for various polystyrenes reports a glass transition temperature for poly(this compound) of 395 K (122 °C). scielo.br This value is critical for defining the material's service temperature and processing conditions. In comparison, poly(2,6-dichlorostyrene) has a higher Tg of 167 °C, illustrating the impact of substituent positioning on chain mobility. scribd.com

Morphological and Microstructural Analysis

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and microstructure of polymers at the nanoscale. mdpi.com These methods provide direct, high-resolution images of a material's surface topography (SEM) and internal structure (TEM). mdpi.com

For polymers derived from this compound, SEM can be employed to investigate the surface features of molded parts, films, or fibers. It is also used to study the dispersion and morphology of poly(this compound) in polymer blends and composites. researchgate.net TEM, which requires ultrathin sample sections, offers higher resolution and is used to examine the internal nanostructure, such as the phase separation in block copolymers or the distribution of nanofillers within a poly(this compound) matrix. mdpi.comgoogle.comgoogle.com The primary challenge in the electron microscopy of polymers is their sensitivity to the electron beam, which can cause damage; therefore, low-dose techniques are often required. mdpi.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an analytical technique used to investigate the atomic and molecular structure of materials. For polymers, XRD is primarily used to determine the degree of crystallinity. hitachi-hightech.com Crystalline domains within a polymer produce sharp diffraction peaks at specific angles, while amorphous regions produce a broad, diffuse halo. mdpi.com

Polystyrene and many of its derivatives are typically atactic, meaning the pendant groups are randomly arranged along the polymer chain. This lack of stereoregularity prevents the chains from packing into an ordered crystalline lattice, resulting in a predominantly amorphous structure. Poly(this compound) is expected to follow this trend. An XRD analysis of poly(this compound) would likely show a broad amorphous halo, confirming its non-crystalline nature. researchgate.netcapes.gov.br This amorphous character is responsible for the polymer's transparency and its behavior as a glassy solid below its Tg. While the homopolymer is amorphous, studies on related copolymers have shown that the introduction of other monomers or the formation of nanohybrids can induce some degree of semi-crystallinity. researchgate.net

Computational and Theoretical Investigations of 2,5 Dichlorostyrene

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering fundamental insights into its stability, reactivity, and structure.

Electronic Structure Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com

For 2,5-dichlorostyrene, the electronic structure is influenced by the π-conjugated system of the benzene (B151609) ring and the vinyl group, as well as the electron-withdrawing effects of the two chlorine atoms. Theoretical methods like Density Functional Theory (DFT) are used to calculate these orbital energies. dergipark.org.tr These calculations help in understanding the regions of the molecule that are most likely to engage in chemical reactions. For instance, early molecular orbital calculations using methods like CNDO and INDO were performed on this compound to investigate electron contributions to proton coupling constants, revealing insights into the electronic effects of the substituents. cdnsciencepub.com

Molecular Geometry Optimization

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.org This is a foundational task in computational chemistry, as the optimized structure is the starting point for calculating most other molecular properties. arxiv.org

For substituted styrenes, a key question is the planarity of the molecule. While styrene (B11656) itself is known to be nearly planar, the presence of substituents can introduce steric strain that may cause the vinyl group to twist out of the plane of the benzene ring. cdnsciencepub.comacs.org Theoretical studies on related molecules, such as 2,6-dichlorostyrene (B1197034), have shown that methods like second-order Møller-Plesset perturbation theory (MP2) and DFT can be used to determine the preferred geometry, which is often nonplanar. sigmaaldrich.comresearchgate.net In the case of this compound, computational models would seek to determine the precise bond lengths, bond angles, and the dihedral angle between the vinyl group and the phenyl ring that define its most stable structure.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edu For this compound, the most significant conformational freedom is the rotation around the single bond connecting the vinyl group to the dichlorinated phenyl ring.

The planarity of the molecule is a balance between two main factors: the stabilizing effect of π-conjugation, which favors a planar conformation where the p-orbitals of the vinyl group and the ring overlap effectively, and steric repulsion between the vinyl group's hydrogens and the adjacent chlorine atom on the ring, which may favor a non-planar structure. acs.orgresearchgate.net While the benzene ring itself is planar, the vinyl group has rotational freedom. quora.com Computational studies on styrene and its derivatives have shown that the energy barrier to this rotation is typically low, suggesting that multiple conformations can exist at room temperature. acs.orgresearchgate.net For this compound, theoretical calculations are necessary to map the potential energy surface as a function of the vinyl-phenyl torsion angle to identify the most stable conformer(s) and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their macroscopic properties. nih.gov This approach is particularly valuable in polymer science for predicting the properties of new materials before their synthesis. nih.govnih.gov For polymers, these models often use descriptors calculated from the structure of the monomer or a small repeating unit. conicet.gov.arscielo.br

Prediction of Polymer Glass Transition Temperatures

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. scielo.br QSPR models have been developed to predict the Tg of polymers based on descriptors derived from their monomer structures. nih.govscielo.br

Poly(this compound) has been included as a data point in several such studies. The experimental Tg for this polymer is reported as 393 K (120 °C) or 395 K (122 °C). scielo.brscribd.com In one QSPR study focused on halogenated polymers, the structure of poly(this compound) was encoded using three repeating monomeric units to calculate molecular descriptors. conicet.gov.ar Another study on a broad set of 107 polystyrenes also included poly(this compound) to develop an artificial neural network (ANN) model for predicting Tg. scielo.br These models demonstrate the feasibility of using computational approaches to estimate this key thermal property.

Table 1: Experimental and Predicted Glass Transition Temperatures (Tg) for Poly(this compound)

| Study Focus | Experimental Tg (K) | Model Type | Predicted Tg (K) | Reference |

|---|---|---|---|---|

| Prediction for Polystyrenes | 395 | Artificial Neural Network (ANN) | 402 | scielo.br |

| General Polymer Tg Prediction | 393 | Computational Neural Network (CNN) | Not specified for individual polymer | scribd.com |

Prediction of Polymer Dielectric Constants

The dielectric constant (permittivity, ε) is a fundamental electrical property that quantifies a material's ability to store electrical energy in an electric field. acs.orgresearchgate.net It is a crucial parameter for applications in electronics, such as in capacitors and printed circuit boards. researchgate.net

QSPR modeling has been successfully applied to predict the dielectric constants of polymers. In a study that developed a mechanistic model for a diverse set of 71 polymers, poly(this compound) was included in the training set. nih.govacs.orgresearchgate.net The experimental dielectric constant for this polymer was listed as 2.61. nih.govacs.org The study developed models with varying numbers of descriptors to predict these values. The predictive power of these QSPR models was validated using statistical methods, demonstrating their utility for designing polymers with specific dielectric properties. nih.govacs.org

Table 2: Experimental and Predicted Dielectric Constant (ε) for Poly(this compound)

| Experimental ε | Model | Predicted ε | Reference |

|---|---|---|---|

| 2.61 | 4-variable QSPR model | 2.7786 | nih.govacs.org |

| 2.61 | 8-variable QSPR model | 2.8859 | nih.govacs.org |

Descriptor Generation and Selection

In the field of computational chemistry, molecular descriptors are numerical values that encode chemical information and molecular structure into a standardized format. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. The generation of these descriptors is the initial step in building a computational model to predict the behavior and properties of chemical compounds like this compound.

The process begins with the 2D or 3D representation of the molecule. For QSPR studies involving polymers like poly(this compound), the geometry of the monomer unit is first optimized using molecular mechanics methods, such as the MM+ force field, to find a low-energy conformation. Specialized software is then employed to calculate a vast number of descriptors from this optimized structure. Programs like alvaDesc, Dragon, or QSARpro can generate several thousand descriptors per molecule, encompassing various categories. parssilico.comvlifesciences.comalvascience.com These categories include:

0D/1D Descriptors: Constitutional indices, atom counts, and molecular weight.

2D Descriptors: These are calculated from the connection table of a molecule and are independent of its 3D conformation. parssilico.com They include topological indices, connectivity indices, and counts of functional groups.

3D Descriptors: These descriptors depend on the 3D coordinates of the atoms and include properties related to molecular shape, volume, and surface area, such as Weighted Holistic Invariant Molecular (WHIM) descriptors and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. alvascience.com

Once this large pool of descriptors is generated, a crucial step is descriptor selection. Modeling with an excessive number of descriptors can lead to overfitting and the inclusion of redundant or irrelevant information. A primary goal of selection is to reduce multicollinearity, where descriptors are highly correlated with each other. A common practice in QSAR workflows is to filter the initial descriptor pool by removing those that are constant across the dataset or show a very high intercorrelation with another descriptor. acs.org

Following initial filtering, more advanced techniques are often used to identify the most relevant subset of descriptors that best correlates with the property of interest. These methods can include:

Wrapper Methods: These use the prediction performance of a specific modeling algorithm to evaluate the usefulness of a subset of descriptors.

Embedded Methods: The selection process is an intrinsic part of the model-building algorithm.

Algorithmic Selection: Techniques like genetic algorithms (GA) or least absolute shrinkage and selection operator (lasso) are employed to systematically search for an optimal combination of descriptors. alvascience.com In a study involving poly(this compound), a genetic algorithm was used to select the most mechanistically explainable descriptors for the final model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. vlifesciences.com These models are powerful tools in computational chemistry for predicting the properties of new or unsynthesized compounds, thereby accelerating materials and drug discovery. parssilico.com A QSAR model generally takes the form:

Activity = f(molecular descriptors) + error vlifesciences.com

A key application involving a derivative of this compound is found in a QSPR study aimed at predicting the dielectric constant of a diverse set of polymers. In this research, poly(this compound) was included as one of the 71 polymers in the dataset used to build and validate the predictive model. The dielectric constant is a critical property for materials used in electronics, such as in capacitors and printed circuit boards.

The study employed a machine learning approach that combined a genetic algorithm (GA) for variable selection with multiple linear regression (MLRA) to create a transparent and mechanistically interpretable model. Poly(this compound) was part of the training set, which is used to build the model. The robustness and predictive power of the resulting models were confirmed through various validation methods. The best-performing model demonstrated a high predictive capability, with a squared correlation coefficient (R²) of 0.905 for the training set and 0.812 for the test set. For poly(this compound) specifically, the model predicted its dielectric constant with reasonable accuracy, as detailed in the table below.

| Compound | Experimental Dielectric Constant (ε) | Predicted Dielectric Constant (ε) - Model 1 | Predicted Dielectric Constant (ε) - Model 2 |

|---|---|---|---|

| Poly(this compound) | 2.61 | 2.7786 | 2.8859 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. By integrating Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational changes and thermodynamic properties of a system at an atomic level. nist.gov The core of an MD simulation is the force field, a set of parameters and potential energy functions that describes the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

MD simulations are particularly useful for understanding the behavior of molecules in different environments, such as in a solvent or as part of a larger assembly. For a molecule like this compound, MD simulations could be employed to investigate several phenomena. For instance, simulations could model the polymerization process of styrene derivatives to understand the resulting polymer's structural and dynamic properties, such as chain flexibility and short-range order. acs.orgresearchgate.net

Furthermore, MD simulations can elucidate the interactions between a polymer and a solvent. A simulation of a copolymer of styrene in toluene, for example, was used to evaluate chain dimensions and flexibility in the solvent. researchgate.net Similar simulations could be applied to poly(this compound) to predict its behavior and compatibility with various solvents. The technique can also be used to explore the pyrolysis (thermal decomposition) of polymers like polystyrene, providing insights into the reaction mechanisms and the products formed at high temperatures. mdpi.com While specific MD studies focusing solely on the this compound monomer are not prominent in the literature, the methodology is well-suited to explore its reactivity, conformational dynamics, and interactions at the molecular level.

Applications and Functionalization of 2,5 Dichlorostyrene Derived Materials

Optoelectronic and Dielectric Material Development

Organic materials are crucial for developing next-generation optoelectronic devices due to their tunable properties, flexibility, and low-cost processing. mdpi.commdpi.com Materials derived from 2,5-dichlorostyrene are explored for their potential in this field, particularly for applications requiring specific optical and electrical characteristics. google.comepo.org

High refractive index polymers (HRIPs) are essential for advanced optical components like lenses, optical films, and waveguides. googleapis.commdpi.com A common strategy for increasing a polymer's refractive index is to incorporate atoms with high molar refraction, such as halogens (excluding fluorine) and sulfur, as well as aromatic structures. mdpi.comnih.gov The chemical structure of this compound, which contains both an aromatic ring and chlorine atoms, makes its corresponding polymer, poly(this compound), a candidate for HRIP applications.

While specific refractive index values for poly(this compound) are not widely documented in the reviewed literature, data for the isomeric poly(2,6-dichlorostyrene) shows a high refractive index of approximately 1.625. scientificlabs.comscipoly.comsigmaaldrich.com This suggests that polymers derived from dichlorostyrene (B3053091) isomers are promising for creating materials with high refractive indices, which are valuable for light management in optical and display technologies. sigmaaldrich.comepo.org

The dielectric constant of a material is a critical parameter in the design of electronic components, including capacitors and substrates for printed circuit boards. researchgate.netnsf.gov Poly(this compound) has been identified as a material with a relatively low dielectric constant. In a quantitative structure-property relationship (QSPR) study of various polymers, the experimental dielectric constant for poly(this compound) was reported to be 2.61. researchgate.netacs.org This value is lower than that of many other polymers, such as certain nylons, making it potentially useful for applications where low permittivity is desired to reduce signal delay or crosstalk in electronic circuits. nsf.govacs.org

| Polymer | Experimental Dielectric Constant (ε) |

| Poly(this compound) | 2.61 |

| Nylon-11 | 3.30 |

| Nylon-12 | 3.60 |

| Poly(styrene) | 2.55 |

Data sourced from a comparative study on polymer dielectric properties. nsf.govacs.org

Polymers derived from this compound are utilized in the formulation of materials for coatings and films. googleapis.comscribd.com The polymerization of this monomer can be controlled to produce latices that, upon drying, form continuous films. googleapis.com These films and coatings can be designed for protective or functional purposes. Given the polymer's dielectric properties and potential for a high refractive index, such coatings are relevant for electronic and optical applications, including protective layers for circuits or anti-reflective coatings. sigmaaldrich.comgoogle.com For instance, this compound has been listed as a comonomer in the production of aqueous polymer dispersions intended for coatings and inks. scribd.com

Advanced Polymer Composites

Advanced polymer composites are created by combining a polymer matrix with one or more filler materials to achieve properties unattainable by the individual components. Poly(this compound) can serve as a thermoplastic matrix in such composites. Due to its specific dielectric properties, it is a candidate for use in dielectric composite materials for electronic applications, such as circuit laminates. google.com

Titanium dioxide

Barium titanate

Silica (fused amorphous)

Boron nitride

The selection of these fillers allows for the adjustment of the dielectric constant, dissipation factor, and coefficient of thermal expansion of the final composite material to meet the stringent requirements of modern electronic circuits. google.com

Functionalized Polymer Architectures for Specific Applications

The vinyl group in this compound allows it to undergo polymerization through various modern techniques, including controlled radical polymerization (CRP). sigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization enable the synthesis of polymers with precisely controlled architectures, such as defined molecular weights, low polydispersity, and complex structures like block or star copolymers. sigmaaldrich.com

By employing these techniques, blocks of poly(this compound) can be incorporated into larger, multi-functional polymer chains. This approach allows for the creation of novel materials where the distinct dielectric and optical properties of the dichlorostyrene segment are combined with other properties (e.g., solubility, biocompatibility, or mechanical strength) from other polymer blocks. sigmaaldrich.com Such functionalized architectures are valuable in a wide range of fields, from surface modification and nanoparticle functionalization to drug delivery and advanced composites. sigmaaldrich.comgoogle.com

Integration in Specialized Material Systems

Materials derived from this compound have been integrated into specialized systems, particularly in the field of electronics. One notable application is in thermoplastic casting resins. For example, a casting resin known as "NBS casting resin" was formulated as a mixture containing styrene (B11656), polystyrene, dichlorostyrene, and polydichlorostyrene. google.com This resin was developed for applications such as embedding components for thin-film circuits, where its dielectric properties are of primary importance. google.comgoogle.com The use of dichlorostyrene in these systems highlights its role in creating stable, insulating materials suitable for protecting and supporting sensitive electronic components. google.com

Environmental and Ecotoxicological Considerations of 2,5 Dichlorostyrene

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a substance describe its movement and transformation in the air, water, and soil. eufundingoverview.be These processes determine the potential for exposure to ecological receptors. For 2,5-dichlorostyrene, volatility and hydrophobicity are key properties influencing its distribution.

Persistence refers to the length of time a chemical remains in a particular environment before being broken down by physical, chemical, or biological processes. Halogenated aromatic hydrocarbons can be resistant to degradation due to the stability of the carbon-halogen bond. google.com

Degradation can occur through several pathways:

Biodegradation: Microorganisms can break down chlorinated organic compounds, although the rate and extent of degradation are highly dependent on environmental conditions (e.g., aerobic vs. anaerobic) and the degree of chlorination. meia.mb.ca Anaerobic degradation of chlorinated solvents is a recognized pathway in groundwater and soil. mdpi.comepa.gov For instance, studies on the degradation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) have shown that it can be dechlorinated to 2,5-Dichlorophenol (B122974) (2,5-DCP), a structurally similar compound to what might be expected from the breakdown of this compound. epa.gov This suggests that a potential degradation pathway for this compound could involve the oxidation of the vinyl group followed by or preceded by dechlorination.

Photodegradation: Sunlight can break down chemicals in the atmosphere or surface waters. This is a potential degradation route for many aromatic compounds. google.com

Chemical Degradation: Reactions with other chemicals in the environment, such as hydrolysis, can contribute to degradation. However, hydrolysis is often a slow process for compounds like chlorinated styrenes. researchgate.net

Without specific studies, the persistence of this compound in soil and sediment remains an area requiring further research.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. service.gov.uk It is a key concern for persistent organic pollutants.

The potential for a chemical to bioaccumulate is often estimated using the n-octanol/water partition coefficient (Kow), expressed as log Kow. A high log Kow value (often cited as >3 or >4.5) indicates a greater affinity for lipids and a higher potential to accumulate in the fatty tissues of organisms. chemistryviews.orghealth.gov.au

There is no experimentally determined Bioconcentration Factor (BCF) for this compound in the available literature. However, its bioaccumulation potential can be estimated from its chemical properties.

| Compound | Parameter | Value | Source | Interpretation |

|---|---|---|---|---|

| This compound | XLogP3 (Predicted log Kow) | 3.8 | PubChem | Indicates a potential for bioaccumulation. |

| Styrene (B11656) | Bioconcentration Factor (BCF) | 13.5 | ECHA | Low potential to bioaccumulate. |

| 2,5-Dichlorophenol | XLogP3 (Predicted log Kow) | 3.1 | PubChem | Moderate potential for bioaccumulation. |

The predicted log Kow of 3.8 for this compound suggests it has a propensity to partition into fatty tissues and therefore may bioaccumulate in aquatic organisms. However, this is a calculated estimate, and factors such as metabolism within the organism can significantly influence the actual BCF. For comparison, the parent compound styrene has a low measured BCF, while the related compound 2,5-dichlorophenol has a moderate predicted log Kow.

Ecotoxicity Assessment Methodologies

Ecotoxicity assessment involves testing the effects of a chemical on representative organisms from different trophic levels of an ecosystem. Standardized tests are used to determine the concentrations at which harmful effects occur.

Aquatic toxicity testing is fundamental to environmental risk assessment and typically includes organisms from three trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (primary producers).

Acute Toxicity: These tests measure the effects of short-term exposure, typically yielding an LC50 (the concentration lethal to 50% of the test fish) or an EC50 (the concentration that causes a specific effect, like immobilization in daphnids, in 50% of the population).

Chronic Toxicity: These longer-term studies assess effects on survival, growth, and reproduction, determining the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

Specific, reliable aquatic toxicity data for this compound are not available in the public domain. researchgate.net To illustrate the type of data generated, the table below shows toxicity values for the parent compound, styrene.

| Organism | Test Type | Endpoint | Value (mg/L) | Compound | Source |

|---|---|---|---|---|---|

| Pimephales promelas (Fathead minnow) | 96-hour Acute | LC50 | 10 | Styrene | Geiger et al. (1990) |

| Daphnia magna (Daphnid) | 48-hour Acute | EC50 | 4.7 | Styrene | Geiger et al. (1990) |

| Selenastrum capricornutum (Green algae) | 96-hour Acute | EC50 | 0.72 | Styrene | Geiger et al. (1990) |

Based on these results for styrene, green algae are the most sensitive species to acute exposure. Similar tests would be required to characterize the aquatic toxicity of this compound.

Terrestrial ecotoxicity studies evaluate the effects of chemicals on soil-dwelling organisms and plants. Standard test species include earthworms (Eisenia fetida), various plants (e.g., lettuce, ryegrass), and soil microorganisms. These tests assess endpoints such as mortality, reproduction, germination, and growth inhibition.

There is a lack of specific terrestrial ecotoxicity data for this compound. A study on styrene found it to be slightly toxic to earthworms, with a 14-day LC50 of 120 mg/kg. To assess the risk of this compound to the terrestrial environment, similar standardized tests would be necessary to determine its effects on key soil organisms and plant species.

Risk Assessment Frameworks for Halogenated Compounds

Environmental risk assessment is a systematic process used by regulatory agencies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) to determine the likelihood of adverse effects on the environment from exposure to a chemical. eufundingoverview.be The framework for halogenated compounds, including chlorinated styrenes, generally involves four key steps:

Hazard Identification: This step involves reviewing all available toxicological data to identify the potential adverse effects a substance can cause. For this compound, this would involve gathering data on its persistence, bioaccumulation potential, and ecotoxicity across different species. meia.mb.ca

Dose-Response Assessment: This step quantifies the relationship between the dose (or concentration) of the chemical and the incidence of adverse effects. It establishes key toxicity reference values, such as the PNEC (Predicted No-Effect Concentration) for environmental compartments. mdpi.com

Exposure Assessment: This step determines the extent of environmental exposure. It involves measuring or modeling the concentrations of the chemical in the environment (Predicted Environmental Concentration, or PEC) resulting from its manufacture, use, and disposal.

Risk Characterization: In the final step, the exposure and effects data are integrated to estimate the probability of adverse effects occurring. This is often done by calculating a risk quotient (RQ), where RQ = PEC / PNEC. mdpi.com An RQ value greater than 1 indicates that adverse environmental effects are possible, suggesting a need for risk management measures. mdpi.com

For halogenated organic compounds, which can be persistent and bioaccumulative, the risk assessment framework places significant emphasis on long-term effects and potential for food chain magnification. Given the data gaps for this compound, a comprehensive risk assessment cannot be completed. The first step would be to generate the necessary environmental fate and ecotoxicity data through standardized testing protocols.

Remediation Strategies for Dichlorostyrene (B3053091) Contamination

The contamination of soil and groundwater by chlorinated hydrocarbons, including dichlorostyrenes, presents a significant environmental challenge due to their persistence and potential toxicity. ontosight.aibmimi.gv.at The remediation of sites contaminated with these compounds requires effective and often innovative strategies to reduce contaminant concentrations to acceptable levels. wikipedia.orgresearchgate.net While research directly targeting this compound is limited, a range of remediation technologies have proven effective for other chlorinated solvents and aromatic compounds, and are applicable to dichlorostyrene contamination. These strategies can be broadly categorized into chemical, biological, and physical methods.

In Situ Chemical Reduction (ISCR)

In situ chemical reduction (ISCR) is an environmental remediation technique that involves introducing a chemical reductant into the contaminated subsurface to transform harmful contaminants into less toxic or immobile forms. wikipedia.orgepa.gov This method is particularly effective for treating chlorinated organic compounds. frtr.gov

Zero-Valent Iron (ZVI)

The most common and widely studied reductant for this purpose is zero-valent iron (ZVI). enviro.wikiclu-in.org ZVI can be applied in various forms, including granular iron for permeable reactive barriers (PRBs) or as micro- or nano-scale particles for direct injection. epa.govregenesis.com The fundamental principle of ZVI-based remediation is the chemical reduction of the contaminant through electron transfer from the iron. In the case of chlorinated solvents, this process, known as reductive dechlorination, sequentially replaces chlorine atoms with hydrogen atoms. regenesis.com

The reaction pathways for ZVI-mediated dechlorination are:

Direct Reduction: Direct electron transfer from the ZVI surface to the adsorbed chlorinated hydrocarbon. wikipedia.org

Indirect Reduction: Reduction by ferrous iron (Fe²⁺) or hydrogen gas (H₂), which are products of ZVI corrosion in water. wikipedia.org

Nano-scale zero-valent iron (nZVI) offers a significant advantage due to its high surface area-to-volume ratio, which increases its reactivity and allows for better distribution in the subsurface. nih.gov However, the reactivity of nZVI can decline over time due to the formation of passive iron oxide layers. rsc.org To counteract this, sulfidated ZVI (S-MicroZVI®) has been developed, where a sulfide (B99878) coating enhances reactivity and longevity. regenesis.comregenesis.com

ISCR can be combined with bioremediation in an approach known as ISCR-enhanced bioremediation. regenesis.com ZVI rapidly deoxygenates groundwater, creating an anaerobic environment that is conducive to the activity of dehalogenating bacteria. regenesis.comnih.gov This synergistic approach can lead to faster and more complete degradation of chlorinated contaminants. regenesis.com

Bioremediation

Bioremediation leverages the metabolic processes of microorganisms to degrade or detoxify contaminants. epa.govresearchgate.net For chlorinated compounds like dichlorostyrene, both aerobic and anaerobic biodegradation pathways are relevant.

Microbial Degradation

Specific strains of bacteria have been identified that can degrade persistent chlorinated compounds. For example, Pseudomonas cepacia strain AC1100 has demonstrated the ability to use 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) as its sole carbon and energy source and can dechlorinate various chlorophenols. epa.gov In laboratory settings, this strain has been successful in detoxifying soil contaminated with high concentrations of 2,4,5-T. epa.gov Research has also shown that microbial communities are often more effective than single microorganisms because they can degrade a wider variety of substrates through commensalism and co-metabolism. researchgate.net Genera such as Pseudomonas, Rhodococcus, and Bacillus have been identified as potent degraders of polystyrene and other plastics, suggesting potential for the degradation of styrene-based compounds. researchgate.netmdpi.com

Combining anaerobic dechlorinating bacteria with nZVI has been explored as a treatment train for chlorinated compounds. nih.gov For instance, chloroform (B151607) can be degraded by nZVI to dichloromethane, which is then fermented by Dehalobacterium to harmless products. nih.gov However, high concentrations of nZVI or its byproducts can sometimes inhibit bacterial activity, a factor that needs to be managed in field applications. nih.gov

Phytoremediation

Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to remove, degrade, or contain contaminants from soil and water. frontiersin.orgmdpi.comresearchgate.net Several mechanisms are involved in phytoremediation:

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the harvestable, aboveground biomass. frontiersin.org

Rhizodegradation: The breakdown of contaminants in the soil by the microbial community in the plant's root zone (the rhizosphere). mdpi.com

Phytodegradation: The breakdown of contaminants within the plant itself through metabolic processes. nih.gov

Phytovolatilization: The uptake and transpiration of contaminants into the atmosphere.

While direct studies on the phytoremediation of this compound are scarce, research on related compounds is promising. For example, wild-type and transgenic tobacco plants have shown high removal efficiencies for 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Transgenic plants overexpressing peroxidases, which are involved in polymerizing phenolic compounds, demonstrated enhanced tolerance and removal efficiency for 2,4-DCP. nih.gov This suggests that similar plant-based strategies could be developed for dichlorostyrenes.

Adsorption

Adsorption is a physical process where contaminants adhere to the surface of a solid material, known as an adsorbent. It is a widely used technique for removing organic pollutants from water. scirp.org

Activated Carbon

Activated carbon is the most common adsorbent due to its large surface area and porous structure. researchgate.netdiva-portal.org It is effective in removing a wide variety of organic compounds, including chlorinated aromatics, from aqueous solutions. researchgate.netnih.gov The efficiency of adsorption depends on the properties of both the contaminant and the activated carbon, as well as on operational parameters like pH and temperature. scirp.org Studies on the adsorption of 1,2-dichlorobenzene (B45396) have shown that activated carbons are effective porous materials for its removal from the aqueous phase. nih.gov While highly effective, the cost of activated carbon can be a limitation, leading to research into developing low-cost adsorbents from agricultural or industrial wastes. scirp.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to mineralize organic pollutants into less harmful substances like carbon dioxide and water. wikipedia.orgmembranechemicals.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). wikipedia.orgkirj.ee These radicals can oxidize a broad spectrum of organic contaminants, including those that are resistant to other treatments. membranechemicals.com

Common AOPs include:

Ozone/Hydrogen Peroxide (O₃/H₂O₂): The combination of ozone and hydrogen peroxide generates hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation produces hydroxyl radicals. kirj.ee

Fenton and Photo-Fenton: The Fenton reaction uses ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. This process is enhanced by UV light in the photo-Fenton system. mdpi.com

Photocatalysis: UV light is used to activate a semiconductor catalyst, such as titanium dioxide (TiO₂), which then generates hydroxyl radicals. wikipedia.org

AOPs are particularly useful for treating water contaminated with biologically toxic or non-degradable materials, such as aromatics and pesticides. wikipedia.orgmembranechemicals.com The combination of AOPs with bioremediation, where AOPs are used as a pre-treatment to break down complex molecules into more biodegradable forms, is also a promising strategy. mdpi.com

Q & A

Q. How can researchers address reproducibility challenges in synthesizing high-purity this compound across laboratories?

- Methodological Answer : Standardize protocols using IUPAC guidelines: document reagent sources (e.g., Sigma-Aldrich, ≥99%), solvent drying methods (e.g., molecular sieves), and purification steps (e.g., fractional distillation). Share raw data (NMR/GC traces) in supplementary materials. Collaborative inter-laboratory studies (e.g., round-robin testing) identify critical control parameters .

Retrosynthesis Analysis